molecular formula C17H25NO B1196844 2-[1-(Piperidin-1-yl)cyclohexyl]phenol CAS No. 83400-97-9

2-[1-(Piperidin-1-yl)cyclohexyl]phenol

Cat. No.: B1196844
CAS No.: 83400-97-9
M. Wt: 259.4 g/mol
InChI Key: HYRXMRJOHRWNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Piperidin-1-yl)cyclohexyl]phenol is a synthetic cyclohexylphenol derivative characterized by a piperidine-substituted cyclohexane core and a hydroxyl group at the 2-position of the phenolic ring.

Properties

CAS No.

83400-97-9

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

2-(1-piperidin-1-ylcyclohexyl)phenol

InChI

InChI=1S/C17H25NO/c19-16-10-4-3-9-15(16)17(11-5-1-6-12-17)18-13-7-2-8-14-18/h3-4,9-10,19H,1-2,5-8,11-14H2

InChI Key

HYRXMRJOHRWNFJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CC=C2O)N3CCCCC3

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2O)N3CCCCC3

Synonyms

2-hydroxy-N-(1-phenylcyclohexyl)piperidine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexylphenol Derivatives

Compound Name Substituent Position Key Functional Groups CAS Number Pharmacological Class
2-[1-(Piperidin-1-yl)cyclohexyl]phenol 2 (phenol) Piperidinyl, cyclohexyl, hydroxyl Not specified Putative κ-opioid ligand
3-[1-(Piperidin-1-yl)cyclohexyl]phenol 3 (phenol) Piperidinyl, cyclohexyl, hydroxyl 79787-43-2 NMDA antagonist/κ-opioid
4-MeO-PCP 4 (methoxy) Piperidinyl, cyclohexyl, methoxy 2201-35-6 Dissociative anesthetic
CP 55,940 2 (phenol) Dimethylheptyl, hydroxypropyl 72904-96-4 Cannabinoid agonist

Key Observations :

  • Positional Isomerism : The hydroxyl group’s position (2 vs. 3) significantly alters receptor selectivity. For example, 3-HO-PCP exhibits NMDA receptor antagonism and κ-opioid activity , whereas 2-substituted analogs may prioritize κ-opioid interactions .
  • Methoxy Substitution : 4-MeO-PCP lacks a hydroxyl group but retains dissociative effects via NMDA receptor blockade, highlighting the importance of polar substituents for receptor engagement .

Receptor Binding and Pharmacological Effects

Table 2: Receptor Affinity and Behavioral Effects in Non-Human Primates

Compound κ-Opioid Affinity (Ki, nM) μ-Opioid Affinity (Ki, nM) Analgesic Efficacy Respiratory Effects
U-50,488 1.2 >1,000 High Minimal depression
U-69,593 0.8 >1,000 High Severe depression (<40%)
PD117302 2.5 >1,000 Moderate Moderate depression
3-HO-PCP* Not reported Not reported Likely moderate Limited data

*Data extrapolated from structural analogs .

Key Findings :

  • κ-Opioid Selectivity : Compounds like U-50,488 and PD117302 show high κ-opioid affinity with minimal μ-opioid interaction, correlating with reduced respiratory depression compared to μ-selective agonists .
  • Respiratory Safety: this compound’s structural similarity to U-50,488 suggests a favorable respiratory profile, though empirical validation is needed.

Legal and Regulatory Status

Table 3: Regulatory Classification of Selected Analogs

Compound Jurisdiction Legal Status (2024) Reference
3-HO-PCP China Controlled substance
4-MeO-PCP Global Varies (controlled in China)
CP 55,940 United States Schedule I

Implications :

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.